molecular formula C18H21BrN2 B14747166 1-Benzyl-4-(4-bromophenyl)piperidin-4-amine

1-Benzyl-4-(4-bromophenyl)piperidin-4-amine

Cat. No.: B14747166
M. Wt: 345.3 g/mol
InChI Key: IZINXOZWOYVOGD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-bromophenyl)piperidin-4-amine is a chemical compound with the molecular formula C18H21BrN2 and a molecular weight of 345.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group attached to the nitrogen atom and a bromophenyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and 4-bromobenzyl chloride.

    Reaction Conditions: The piperidine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(4-bromophenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

Scientific Research Applications

1-Benzyl-4-(4-bromophenyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-4-(4-bromophenyl)piperidin-4-amine can be compared with other similar compounds:

Properties

Molecular Formula

C18H21BrN2

Molecular Weight

345.3 g/mol

IUPAC Name

1-benzyl-4-(4-bromophenyl)piperidin-4-amine

InChI

InChI=1S/C18H21BrN2/c19-17-8-6-16(7-9-17)18(20)10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9H,10-14,20H2

InChI Key

IZINXOZWOYVOGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)N)CC3=CC=CC=C3

Origin of Product

United States

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